molecular formula C14H11ClN4O2 B14483559 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione CAS No. 63931-04-4

1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione

Katalognummer: B14483559
CAS-Nummer: 63931-04-4
Molekulargewicht: 302.71 g/mol
InChI-Schlüssel: SKCOXBVUNZWJJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a chlorophenyl group and an ethyl group, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 5-acetyl-4-aminopyrimidines, the compound can be synthesized through acylation followed by cyclization using ammonium acetate in n-butanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pteridine oxides.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of substituted pteridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it could inhibit enzymes involved in DNA replication or repair, leading to its potential anticancer effects. Additionally, the presence of the chlorophenyl group may enhance its binding affinity to target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-ethylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both the chlorophenyl and ethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

63931-04-4

Molekularformel

C14H11ClN4O2

Molekulargewicht

302.71 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-ethylpteridine-2,4-dione

InChI

InChI=1S/C14H11ClN4O2/c1-2-18-13(20)11-12(17-8-7-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3

InChI-Schlüssel

SKCOXBVUNZWJJF-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)C2=NC=CN=C2N(C1=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.